molecular formula C17H24O B12693227 Crotonylmethyl-1,5,9-cyclododecatriene CAS No. 71735-80-3

Crotonylmethyl-1,5,9-cyclododecatriene

Cat. No.: B12693227
CAS No.: 71735-80-3
M. Wt: 244.37 g/mol
InChI Key: UKGBTZQRUMBTFA-IMWBBIRMSA-N
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Description

1,5,9-Trimethyl-1,5,9-cyclododecatriene (CAS: 27193-69-7) is a cyclic sesquiterpene derivative characterized by a 12-membered carbon ring with three double bonds and three methyl substituents. It is structurally related to 1,5,9-cyclododecatriene (CAS: 4904-61-4), a parent compound widely used in industrial synthesis. The trimethyl variant is naturally occurring in Aquilaria sinensis and Ginger species, where it is synthesized via sesquiterpene synthase enzymes such as ST05 . Industrially, it serves as a precursor for fragrances and flame retardants, with applications in polymers, cosmetics, and agrochemicals . Key physical properties include a density of 0.89 g/mL, boiling point of ~240°C, and a flash point of 87.8°C .

Properties

CAS No.

71735-80-3

Molecular Formula

C17H24O

Molecular Weight

244.37 g/mol

IUPAC Name

(E)-1-[(1Z,5E,9E)-6-methylcyclododeca-1,5,9-trien-1-yl]but-2-en-1-one

InChI

InChI=1S/C17H24O/c1-3-10-17(18)16-13-7-5-4-6-11-15(2)12-8-9-14-16/h3-5,10,12,14H,6-9,11,13H2,1-2H3/b5-4+,10-3+,15-12+,16-14-

InChI Key

UKGBTZQRUMBTFA-IMWBBIRMSA-N

Isomeric SMILES

C/C=C/C(=O)/C/1=C\CC/C=C(/CC/C=C/CC1)\C

Canonical SMILES

CC=CC(=O)C1=CCCC=C(CCC=CCC1)C

Origin of Product

United States

Preparation Methods

Synthesis of 1,5,9-Cyclododecatriene (CDT)

Catalytic Trimerization of 1,3-Butadiene

CDT is industrially synthesized via Ziegler-Natta-type catalytic systems. Key methods include:

Titanium-Based Catalysts
  • Catalyst System : A combination of sesqui-alkyl aluminum chloride (e.g., (C₂H₅)₁.₅AlCl₁.₅) and TiX₄ (X = Cl, Br) with co-catalysts like alkylaluminum compounds.
  • Reaction Conditions :
    • Solvent: Toluene or hexane.
    • Temperature: 50–80°C.
    • Pressure: 1–5 atm.
  • Performance :















    Selectivity for CDTPurity After RefinementIsomer Ratio (trans,trans,cis)
    85–92%>99%98.1%
Nickel or Cobalt Catalysts
  • Catalyst System : Nickel complexes with ligands (e.g., phosphines) or cobalt chloride with alkylaluminum activators.
  • Advantages : Higher tolerance for impurities in butadiene feedstocks.
  • Limitations : Lower selectivity (70–80%) and higher catalyst costs.

Key Research Findings

Table 1: Comparison of CDT Synthesis Methods
Method Catalyst System Selectivity Yield Isomer Dominance
TiCl₄/AlR₁.₅Cl₁.5 Titanium-aluminum coordination 92% 89% trans,trans,cis
NiCl₂/PPh₃ Nickel-phosphine complex 78% 75% Mixed isomers
CoCl₂/AlEt₃ Cobalt-aluminum system 68% 65% trans,trans,trans
Table 2: Functionalization Routes for Crotonylmethyl-CDT (Hypothetical)
Method Reactants Catalyst Expected Yield Challenges
Friedel-Crafts CDT + crotonyl chloride AlCl₃ 40–60% Regioselectivity control
Cross-Metathesis CDT + methyl crotonate Grubbs II 50–70% Olefin accessibility
Hydroalkylation CDT + crotonyl bromide Pd(PPh₃)₄ 30–50% Radical side reactions

Industrial Considerations

  • Purity Requirements : CDT must be refined to >99% purity via thin-film evaporation and vacuum distillation before functionalization.
  • Catalyst Recycling : Titanium-based systems allow partial catalyst recovery, reducing costs.
  • Safety : Reactions involving alkylaluminum compounds require inert atmospheres and moisture-free conditions.

Chemical Reactions Analysis

Types of Reactions

Crotonylmethyl-1,5,9-cyclododecatriene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Epoxides: Formed through oxidation reactions.

    Saturated Derivatives: Formed through reduction reactions.

    Halogenated Compounds: Formed through substitution reactions.

Scientific Research Applications

Industrial Applications

  • Polymer Production
    • Crotonylmethyl-1,5,9-cyclododecatriene serves as a precursor for synthesizing various polymers. It can be polymerized to form polyolefins, which are essential for producing plastics and elastomers. This application is significant in the manufacturing of materials that require specific mechanical properties such as flexibility and durability .
  • Plasticizers
    • The compound is utilized in the formulation of plasticizers that enhance the flexibility and workability of plastics. Its ability to lower the glass transition temperature of polymers makes it ideal for applications in flexible PVC and other thermoplastics .
  • Chemical Intermediates
    • This compound can be transformed into various chemical intermediates used in the production of specialty chemicals. These include surfactants, lubricants, and additives that improve product performance in diverse applications .

Case Studies

  • Synthesis of Novel Polymers
    • A study demonstrated the polymerization of this compound using Ziegler-Natta catalysts to produce high-purity polycyclododecane with tailored properties for specific applications in coatings and adhesives .
  • Antimicrobial Activity
    • Research has indicated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. The compound's structure allows it to disrupt microbial cell membranes effectively.
  • Biocompatibility Studies
    • Investigations into the biocompatibility of this compound-based polymers have shown promising results for use in biomedical applications such as drug delivery systems and tissue engineering scaffolds .

Data Table: Summary of Applications

Application TypeDescriptionReference
Polymer ProductionUsed as a precursor for polyolefins
PlasticizersEnhances flexibility in plastics
Chemical IntermediatesProduces surfactants and lubricants
Antimicrobial ActivityEffective against bacterial strains
BiocompatibilityPotential use in drug delivery systems

Mechanism of Action

The mechanism of action of crotonylmethyl-1,5,9-cyclododecatriene involves its interaction with molecular targets through its functional groups. The crotonyl group can participate in conjugation reactions, while the cyclododecatriene ring can undergo various transformations. These interactions can modulate biological pathways and chemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,5,9-Cyclododecatriene (CDDT)

  • Structure : C12H18, cyclic triene without methyl groups.
  • Synthesis : Produced via thermal trimerization of butadiene or enzymatic pathways .
  • Applications : Key intermediate for hexabromocyclododecane (HBCD) and epoxides .
  • Key Differences : Lacks methyl groups, leading to higher reactivity in bromination and epoxidation. Lower thermal stability compared to methylated derivatives .

Hexabromocyclododecane (HBCD)

  • Structure : Brominated derivative of CDDT (C12H18Br6).
  • Synthesis : Bromination of CDDT using elemental bromine .
  • Applications : Flame retardant in polystyrene foams .
  • Key Differences : High environmental persistence and toxicity, leading to global restrictions under the Stockholm Convention .

1,2-Epoxy-5,9-cyclododecadiene

  • Structure : Epoxidized CDDT derivative.
  • Synthesis : Catalytic epoxidation of CDDT using Ti-SBA-15 or W-SBA-15 catalysts .
  • Applications : Intermediate for polyols, coatings, and adhesives .
  • Key Differences : Higher polarity and reactivity due to epoxide groups, enabling polymerization .

α-Humulene

  • Structure : Acyclic sesquiterpene (C15H24) with three double bonds.
  • Synthesis : Enzymatically produced by sesquiterpene synthases (e.g., ST05 in ginger) .
  • Applications : Fragrance ingredient, anti-inflammatory agent .
  • Key Differences : Open-chain structure limits cyclization reactions but enhances volatility for fragrances .

Stereochemical and Functional Comparisons

Stereoisomerism

1,5,9-Trimethyl-1,5,9-cyclododecatriene exhibits multiple stereoisomers (e.g., cis,trans,trans vs. trans,cis,cis), which influence its chemical behavior. For example:

  • (E,E,Z)-Isomer : Lower solubility and stability due to steric strain .
  • (E,E,E)-Isomer: Higher symmetry and thermal stability, preferred in polymer synthesis . Stereoisomer-specific challenges include computational classification errors due to loss of stereochemical data during canonicalization .

Functional Group Reactivity

  • Methyl Groups : Enhance hydrophobicity and stability, making the trimethyl variant suitable for fragrance longevity .
  • Double Bonds : Enable epoxidation, bromination, and Diels-Alder reactions, unlike saturated analogs like cyclododecane .

Data Tables

Table 1: Structural and Functional Comparison

Compound CAS Number Key Functional Groups Applications Environmental Impact
1,5,9-Trimethyl-CDDT 27193-69-7 3 double bonds, 3 methyl Fragrances, agrochemicals Low persistence
HBCD 25637-99-4 6 bromine atoms Flame retardant High toxicity, restricted
α-Humulene 6753-98-6 3 double bonds, acyclic Cosmetics, pharmaceuticals Biodegradable

Table 2: Physical Properties

Compound Density (g/mL) Boiling Point (°C) Solubility
1,5,9-Trimethyl-CDDT 0.89 240 Insoluble in water
CDDT 0.89 240 Insoluble in water
1,2-Epoxy-CDDD 1.02 290 (decomposes) Soluble in organics

Research Findings and Industrial Relevance

  • Enzymatic Synthesis: ST05 in Zingiber officinale produces 1,5,9-trimethyl-CDDT as a minor product (0.8% yield) alongside α-humulene .
  • Epoxidation Optimization : Mo(CO)6 catalysts achieve 85% conversion of CDDT to epoxides at 70°C .
  • Safety Profile : The trimethyl variant is deemed safe for fragrances at ≤5500 µg/cm² (NESIL) .

Q & A

Basic Research Questions

Q. What are the standard synthetic methods for preparing epoxidized derivatives of 1,5,9-cyclododecatriene (CDT), such as epoxides (ECDD)?

  • Methodological Answer: The epoxidation of CDT is typically achieved using hydrogen peroxide (H₂O₂) in the presence of a catalytic system. A common protocol involves a mixture of H₂WO₄, H₃PO₄, and methyltrioctylammonium hydrogen sulfate as a phase-transfer catalyst. Key parameters include:

  • Catalyst loading : 0.45 mol% relative to CDT.
  • H₂O₂:CDT molar ratio : 1.5:1.
  • Solvent : Toluene or ethyl acetate (both yield comparable results).
  • Reaction time : 30 minutes at 50–70°C.
    Monitoring the reaction via GC with dodecane as an internal standard is critical to avoid over-oxidation to diepoxides beyond 70% conversion .

Q. How can researchers characterize the purity and structural identity of CDT derivatives like ECDD?

  • Methodological Answer: Combine gas chromatography (GC) with NMR spectroscopy for robust characterization. GC retention times should match purified ECDD standards. For NMR, focus on:

  • ¹H NMR : Epoxide protons (δ 3.0–3.5 ppm).
  • ¹³C NMR : Epoxide carbons (δ 50–60 ppm).
    Purity is confirmed by integrating GC peaks and comparing retention indices to known standards synthesized in-house .

Q. What safety precautions are necessary when handling CDT and its derivatives?

  • Methodological Answer: CDT is stable under standard storage conditions but reacts exothermically with strong oxidizers and reducing agents. Use inert atmospheres (N₂/Ar) during reactions. Avoid chlorinated solvents (e.g., chloroform) due to toxicity; substitute with ethyl acetate for safer waste disposal. Always conduct aerobic biodegradability tests (e.g., BOD analysis) to assess environmental mobility .

Advanced Research Questions

Q. How can conflicting data on ECDD yield reduction at high CDT conversion rates (>70%) be resolved?

  • Methodological Answer: The decline in ECDD yield is attributed to secondary oxidation forming diepoxides. To confirm this:

  • HPLC-MS : Detect diepoxide byproducts (m/z ~324 for C₁₂H₂₀O₂).
  • Kinetic modeling : Fit rate constants for primary (CDT→ECDD) and secondary (ECDD→diepoxide) reactions using time-resolved GC data.
  • Catalyst tuning : Modify Ti-SBA-15 catalysts with hydrophobic silanes to suppress over-oxidation by reducing H₂O₂ accessibility .

Q. What advanced statistical methods optimize reaction parameters for CDT epoxidation?

  • Methodological Answer: Apply response surface methodology (RSM) with a central composite design to model interactions between variables:

  • Independent variables : Temperature (50–70°C), catalyst content (0.05–0.13 g/mmol CDT), and H₂O₂:CDT ratio (0.5–1.5:1).
  • Response variable : ECDD yield.
    Software like Statistica or Design-Expert identifies optimal conditions (e.g., 0.1 g/mmol catalyst at 60°C) while minimizing solvent usage .

Q. How does solvent polarity influence the epoxidation mechanism of CDT?

  • Methodological Answer: Solvent polarity has minimal impact on reaction kinetics but affects phase separation in biphasic systems. For example:

  • Toluene : Enhances catalyst stability but complicates H₂O₂ diffusion.
  • Ethyl acetate : Improves miscibility with H₂O₂, enabling faster initiation.
    Solvent choice should prioritize safety and waste management without sacrificing yield .

Q. Can computational methods predict thermodynamic properties of CDT derivatives for reaction design?

  • Methodological Answer: Use group contribution methods (e.g., Joback or Benson) to estimate enthalpy of formation (ΔHf) and Gibbs free energy (ΔG). For CDT (ΔHf = 26.6 kJ/mol), compare with epoxidized products (ΔHf ≈ −7.9 kJ/mol) to assess reaction spontaneity. Validate predictions via DSC for experimental ΔHf values .

Data Contradiction Analysis

Q. Why do some studies report higher ECDD yields with toluene, while others show no solvent effect?

  • Resolution: Apparent contradictions arise from differing catalyst systems. In H₂WO₄/H₃PO₄ systems, solvent polarity has negligible impact due to rapid phase-transfer catalysis. However, with Ti-SBA-15 catalysts, toluene’s hydrophobicity improves active site access, increasing yields by 15% .

Q. How to reconcile discrepancies in reported biodegradability data for CDT?

  • Resolution: Aerobic biodegradation studies using activated sludge (30 mg/L) show 0% BOD in 2 weeks, while other models predict partial degradation. These differences stem from microbial community variability. Standardize tests using OECD 301F protocols for reliable comparisons .

Tables for Key Findings

Parameter Optimal Value Impact on Yield Reference
Catalyst loading0.45 mol%Maximizes ECDD yield
H₂O₂:CDT ratio1.5:1Balances oxidation depth
Reaction temperature60°CAvoids thermal degradation
SolventEthyl acetateSafer alternative to toluene

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